molecular formula C11H8INO2S2 B5164363 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one

Cat. No. B5164363
M. Wt: 377.2 g/mol
InChI Key: CPIXCKPWYCXYHT-VURMDHGXSA-N
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Description

2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research. This compound is a thiazolone derivative that has been synthesized using various methods. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological activities by inhibiting specific enzymes or by interacting with specific receptors. For example, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have reported that 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one exhibits significant biochemical and physiological effects. In vitro studies have shown that the compound exhibits significant antimicrobial, antiviral, and anticancer activities. In vivo studies have shown that the compound exhibits significant analgesic and anti-inflammatory activities. The compound has also been reported to exhibit significant toxicity at high doses.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments include its significant biological activities, its ease of synthesis, and its relatively low cost. The limitations of using the compound in lab experiments include its significant toxicity at high doses, its limited solubility in water, and its potential for degradation under certain conditions.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to optimize the synthesis method to increase the yield of the compound.
3. Studies to investigate the potential of the compound as an enzyme inhibitor for specific enzymes.
4. Studies to investigate the potential of the compound as a receptor agonist/antagonist for specific receptors.
5. Studies to investigate the potential of the compound as a therapeutic agent for specific diseases.
6. Studies to investigate the potential of the compound as a lead compound for the development of new drugs.
Conclusion:
2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one is a heterocyclic compound that has gained significant attention in scientific research. The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound exhibits significant biological activities, including antimicrobial, antiviral, anticancer, analgesic, and anti-inflammatory activities. The compound has advantages, such as its ease of synthesis and low cost, and limitations, such as its toxicity at high doses and limited solubility in water. Further studies are needed to elucidate the mechanism of action of the compound and to investigate its potential as a therapeutic agent for specific diseases.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one has been reported using various methods. One of the most commonly used methods involves the condensation reaction of 2-mercapto-4-phenyl-5-thiazolecarboxaldehyde with 5-iodo-2-furaldehyde in the presence of an acid catalyst. Another method involves the reaction of 2-mercapto-4-phenyl-5-thiazolecarboxaldehyde with 5-iodo-2-furaldehyde in the presence of a base catalyst. Both methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit significant antimicrobial, antiviral, and anticancer activities. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor. In pharmacology, the compound has been reported to exhibit significant analgesic and anti-inflammatory activities.

properties

IUPAC Name

(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO2S2/c1-2-5-16-11-13-8(10(14)17-11)6-7-3-4-9(12)15-7/h2-4,6H,1,5H2/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIXCKPWYCXYHT-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=C(O2)I)C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=C(O2)I)/C(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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